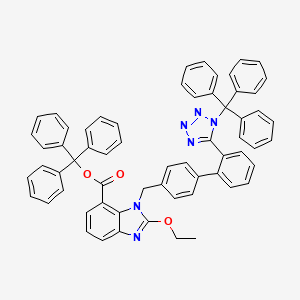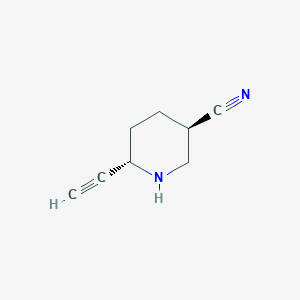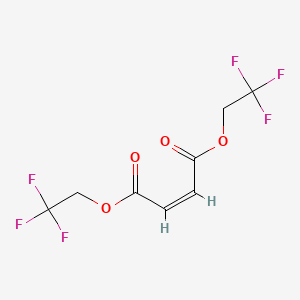
Bis(2,2,2-Trifluorethyl)maleat
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(2,2,2-trifluoroethyl)maleate: is an organic compound with the molecular formula C8H6F6O4 and a molecular weight of 280.12 g/mol . It is a derivative of maleic acid, where the hydrogen atoms of the hydroxyl groups are replaced by 2,2,2-trifluoroethyl groups. This compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications.
Wissenschaftliche Forschungsanwendungen
Chemistry: Bis(2,2,2-trifluoroethyl)maleate is used as a building block in organic synthesis. Its unique trifluoroethyl groups make it valuable in the development of fluorinated compounds, which are important in pharmaceuticals and agrochemicals .
Biology: In biological research, bis(2,2,2-trifluoroethyl)maleate is used as a reagent in the modification of biomolecules. Its ability to introduce trifluoroethyl groups into proteins and nucleic acids is valuable in studying protein-ligand interactions and enzyme mechanisms .
Medicine: The compound’s fluorinated nature makes it a potential candidate for drug development. Fluorinated compounds often exhibit enhanced metabolic stability and bioavailability, making bis(2,2,2-trifluoroethyl)maleate a promising scaffold for designing new therapeutic agents .
Industry: In the industrial sector, bis(2,2,2-trifluoroethyl)maleate is used in the production of specialty polymers and coatings. Its incorporation into polymer matrices can enhance the thermal and chemical resistance of the resulting materials .
Wirkmechanismus
Target of Action
Bis(2,2,2-trifluoroethyl)maleate is a chemical compound used primarily for research purposes
Mode of Action
It’s known that the compound is used in proteomics research , which suggests it may interact with proteins or other biomolecules to exert its effects.
Biochemical Pathways
Given its use in proteomics research , it’s plausible that it may influence protein-related pathways.
Action Environment
The action, efficacy, and stability of Bis(2,2,2-trifluoroethyl)maleate can be influenced by various environmental factors. For instance, the compound should be handled in a well-ventilated place to avoid inhalation . It’s also recommended to avoid contact with skin and eyes, and to use personal protective equipment when handling the compound .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Bis(2,2,2-trifluoroethyl)maleate can be synthesized through the esterification of maleic acid with 2,2,2-trifluoroethanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, and is carried out at elevated temperatures (around 80°C) for an extended period (approximately 16 hours) .
Industrial Production Methods: In an industrial setting, the production of bis(2,2,2-trifluoroethyl)maleate follows a similar esterification process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are common in industrial production .
Analyse Chemischer Reaktionen
Types of Reactions: Bis(2,2,2-trifluoroethyl)maleate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can replace the trifluoroethyl groups with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Formation of maleic acid derivatives.
Reduction: Formation of bis(2,2,2-trifluoroethyl)alcohol.
Substitution: Formation of substituted maleates.
Vergleich Mit ähnlichen Verbindungen
- Bis(2,2,2-trifluoroethyl)fumarate
- 2-Butenedioic acid bis(2,2,2-trifluoroethyl) ester
- Maleic acid bis(2,2,2-trifluoroethyl) ether
Comparison: Bis(2,2,2-trifluoroethyl)maleate is unique due to its specific esterification of maleic acid with 2,2,2-trifluoroethanol. Compared to similar compounds, it offers distinct reactivity and stability profiles, making it suitable for specialized applications in organic synthesis and material science .
Eigenschaften
CAS-Nummer |
116401-64-0 |
|---|---|
Molekularformel |
C8H6F6O4 |
Molekulargewicht |
280.12 g/mol |
IUPAC-Name |
bis(2,2,2-trifluoroethyl) (E)-but-2-enedioate |
InChI |
InChI=1S/C8H6F6O4/c9-7(10,11)3-17-5(15)1-2-6(16)18-4-8(12,13)14/h1-2H,3-4H2/b2-1+ |
InChI-Schlüssel |
KZTDZFZLDVZRCF-OWOJBTEDSA-N |
SMILES |
C(C(F)(F)F)OC(=O)C=CC(=O)OCC(F)(F)F |
Isomerische SMILES |
C(C(F)(F)F)OC(=O)/C=C/C(=O)OCC(F)(F)F |
Kanonische SMILES |
C(C(F)(F)F)OC(=O)C=CC(=O)OCC(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


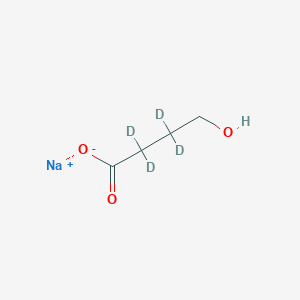
![1-Thia-6-azaspiro[3.3]heptane 1,1-dioxide](/img/structure/B1141543.png)

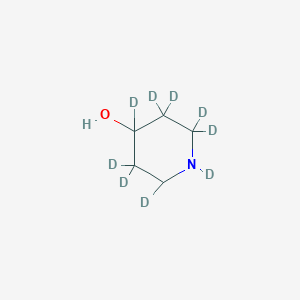
![4-Methyl-2-(4-methyl-1h-imidazol-1-yl)-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)pyridine](/img/structure/B1141552.png)
